molecular formula C22H20N2O B11590706 1-(2-methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole

1-(2-methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole

Cat. No.: B11590706
M. Wt: 328.4 g/mol
InChI Key: CTTNGKFCZMRGCE-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 1-[(2-METHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-(phenoxymethyl)benzimidazole with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(2-METHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives .

Scientific Research Applications

1-[(2-METHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains in vitro.

    Medicine: Research is ongoing to explore its potential as an anticancer agent. It has been found to inhibit the growth of certain cancer cell lines by interfering with cellular pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis .

Comparison with Similar Compounds

1-[(2-METHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives such as:

The uniqueness of 1-[(2-METHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-2-(phenoxymethyl)benzimidazole

InChI

InChI=1S/C22H20N2O/c1-17-9-5-6-10-18(17)15-24-21-14-8-7-13-20(21)23-22(24)16-25-19-11-3-2-4-12-19/h2-14H,15-16H2,1H3

InChI Key

CTTNGKFCZMRGCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4

Origin of Product

United States

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